3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their ring structure. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and other tauopathies. The presence of the 5-methyl-1,3,4-oxadiazol-2-yl moiety is significant for its biological activity.
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol can be classified under several categories:
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol typically involves multi-step procedures that may include:
One common synthetic route involves the reaction of 5-methyl-1,3,4-oxadiazol-2-thiol with an appropriate alkyl halide under basic conditions to form the desired alcohol. The purity and identity of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Key structural data include:
The compound can participate in various chemical reactions:
For example, when treated with acetic anhydride, 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol can yield acetylated derivatives which may exhibit enhanced lipophilicity and bioavailability .
The mechanism of action for compounds containing the 5-methyl-1,3,4-oxadiazol moiety often involves modulation of biochemical pathways involved in neurodegeneration. These compounds may interact with specific receptors or enzymes implicated in tau pathology.
Research has shown that these compounds can inhibit tau aggregation and promote neuronal survival in vitro models of neurodegeneration .
Key chemical properties include:
Relevant data regarding these properties should be obtained through empirical testing during synthesis and formulation development .
The primary applications of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol lie in medicinal chemistry:
The 1,3,4-oxadiazole ring system stands as a privileged scaffold in contemporary drug design due to its versatile bioactivity profile and favorable physicochemical properties. This five-membered heterocycle contains one oxygen and two nitrogen atoms within an aromatic ring, exhibiting a resonance energy of ~167.4 kJ/mol that confers exceptional thermal stability—particularly with substitutions at the 2-position [3]. Its weak basicity and reduced aromaticity (compared to benzene) facilitate diverse nucleophilic substitution reactions, enabling targeted structural diversification [3] [8]. Crucially, the oxadiazole nucleus serves as a bioisostere for ester or carboxamide functionalities, enhancing metabolic stability while retaining ligand-receptor binding capabilities [4].
Table 1: Selected FDA-Approved Drugs Containing 1,3,4-Oxadiazole Moieties
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Zibotentan (ZD4054) | Anticancer | 5-Aryl-1,3,4-oxadiazole | Endothelin A receptor antagonist |
Raltegravir | Antiviral (HIV) | 1,3,4-Oxadiazole-2-carboxamide | HIV integrase inhibitor |
Nesapidil | Antiarrhythmic | 2,5-Disubstituted oxadiazole | T-type calcium channel blocker |
Furamizole | Antibacterial | 5-Nitro-2-furanyl linked oxadiazole | Bacterial enzyme inhibitor |
The scaffold’s significance is further evidenced by its presence in pharmacologically diverse agents, including anticancer compounds that inhibit enzymes like thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) [3]. For example, oxadiazole derivatives disrupt telomerase activity in cancer cells by stabilizing G-quadruplex DNA structures, thereby impeding uncontrolled proliferation [3]. The 5-methyl-1,3,4-oxadiazole variant—present in 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol—enhances this bioactivity profile by balancing lipophilicity and electronic effects, making it a strategic anchor for hybrid molecular designs [5] [8].
Structural hybridization merges pharmacophoric elements to create multifunctional ligands with enhanced target affinity or optimized pharmacokinetics. Incorporating propanol chains (e.g., –CH₂CH₂CH₂OH) into 1,3,4-oxadiazole frameworks leverages the following advantages:
Table 2: Bioactivity Comparison of Propanol-Containing 1,3,4-Oxadiazole Hybrids
Compound | Structure | Key Bioactivity | Reference |
---|---|---|---|
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol | Oxadiazole-C₃H₆-OH | Antimicrobial; Kinase inhibition | [6] |
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanamide | Oxadiazole-C₃H₆-CONH₂ | GPR88 agonism (EC₅₀ = 942 nM) | [2] [4] |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)methanol | Aryl-CH₂OH linked to oxadiazole | Anticancer precursor | [9] |
3-(5-Methyl-1,3,4-oxadiazol-2-yl)propanal | Oxadiazole-C₃H₆-CHO | Synthetic intermediate for MAG lipids | [1] [10] |
Synthetic routes to such hybrids include:
The bioactivity of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol is hypothesized to arise from synergistic interactions between its oxadiazole core and propanol tail:
Table 3: Proposed Mechanisms of 5-Methyl-1,3,4-oxadiazole Derivatives
Target Class | Molecular Mechanism | Functional Outcome |
---|---|---|
Kinases (e.g., EGFR) | ATP-competitive inhibition via H-bonding with Met793 | Antiproliferative activity in carcinoma lines |
HDAC enzymes | Zn²⁺ chelation by oxadiazole N-atoms | Histone hyperacetylation & cell cycle arrest |
GPR88 receptor | Agonism via TM3/TM6 conformational change | Reduced cAMP; striatal pathway modulation |
Bacterial membranes | Hydrophobic insertion & OH group hydration disruption | Cell lysis & growth inhibition |
Electronic effects are critical: The 5-methyl group donates electrons to the oxadiazole ring, increasing its nucleophilicity for attacking electrophilic centers in biological targets (e.g., carbonyl carbons in kinase ATP pockets) [5] [8]. This electronic modulation, combined with the propanol group’s H-bonding capacity, positions 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol as a versatile precursor for anticancer, antimicrobial, and neuroactive agents.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 63732-19-4